tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorophenyl group and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The tert-butyl carbamate moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparison with Similar Compounds
tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate derivative with different chemical properties and applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:
tert-Butyl N-(3-fluoropiperidin-4-yl)carbamate: A closely related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25FN2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-fluorophenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3 |
InChI Key |
IJVQJJJESCXPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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